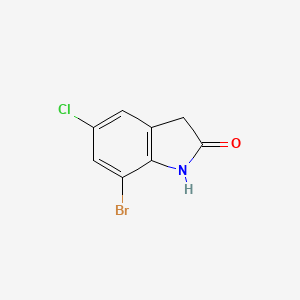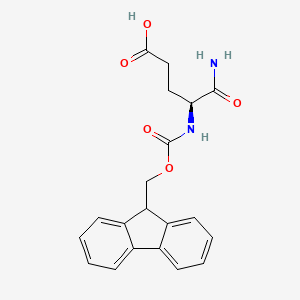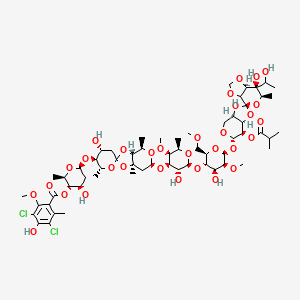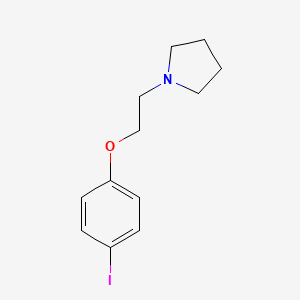
1-(2-(4-Iodophenoxy)ethyl)pyrrolidine
Vue d'ensemble
Description
“1-(2-(4-Iodophenoxy)ethyl)pyrrolidine” is a compound that contains a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound’s molecular formula is C12H16INO .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through various strategies. One approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Molecular Structure Analysis
The molecular structure of “1-(2-(4-Iodophenoxy)ethyl)pyrrolidine” includes a pyrrolidine ring, which is a five-membered ring containing nitrogen . The structure also includes an iodophenoxy group and an ethyl group .
Chemical Reactions Analysis
Pyrrolidine compounds, including “1-(2-(4-Iodophenoxy)ethyl)pyrrolidine”, can participate in various chemical reactions. These reactions can lead to the formation of bioactive molecules with target selectivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-(4-Iodophenoxy)ethyl)pyrrolidine” include its molecular formula (C12H16INO) and its molecular weight . More specific properties such as density, boiling point, vapor pressure, and others are not available for this specific compound but can be inferred from similar compounds .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- A study by Zhu et al. (2003) demonstrates the use of ethyl 2-methyl-2,3-butadienoate in phosphine-catalyzed [4 + 2] annulations to synthesize tetrahydropyridines, highlighting a method that could potentially be applied to 1-(2-(4-Iodophenoxy)ethyl)pyrrolidine derivatives (Zhu, Lan, & Kwon, 2003).
- Bouklah et al. (2012) investigated the DFT and quantum chemical properties of substituted pyrrolidinones, providing insights into the molecular properties that could be relevant for compounds like 1-(2-(4-Iodophenoxy)ethyl)pyrrolidine (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Organic Synthesis Applications
- Smolobochkin et al. (2017) explored the synthesis of 1-(arylsulfonyl)pyrrolidines, providing a method that could be applicable to the synthesis of related compounds (Smolobochkin, Anikina, Gazizov, Burilov, & Pudovik, 2017).
- Singh et al. (2003) reported on the synthesis of hybrid organometallic compounds involving pyrrolidine rings, which could include analogs of 1-(2-(4-Iodophenoxy)ethyl)pyrrolidine (Singh, Singh, Sharma, Drake, Hursthouse, & Light, 2003).
Applications in Medicinal Chemistry
- Chen et al. (2011) discussed the design of dual target inhibitors by modifying compounds similar to 1-(2-(4-Iodophenoxy)ethyl)pyrrolidine, indicating potential applications in drug development (Chen, Wu, Liu, Yang, Chen, & Lai, 2011).
- Ace et al. (2001) described a manufacturing route for Idoxifene, a compound structurally related to 1-(2-(4-Iodophenoxy)ethyl)pyrrolidine, emphasizing its relevance in pharmaceutical synthesis (Ace, Armitage, Bellingham, Blackler, Ennis, Hussain, Lathbury, Morgan, O'Connor, Oakes, Passey, & Powling, 2001).
Orientations Futures
Propriétés
IUPAC Name |
1-[2-(4-iodophenoxy)ethyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO/c13-11-3-5-12(6-4-11)15-10-9-14-7-1-2-8-14/h3-6H,1-2,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRJPBXIVVHQOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620810 | |
| Record name | 1-[2-(4-Iodophenoxy)ethyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Iodophenoxy)ethyl)pyrrolidine | |
CAS RN |
554430-67-0 | |
| Record name | 1-[2-(4-Iodophenoxy)ethyl]pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

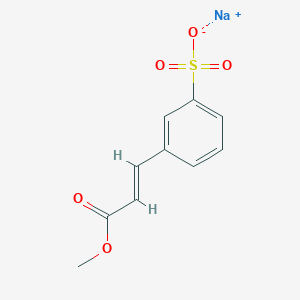
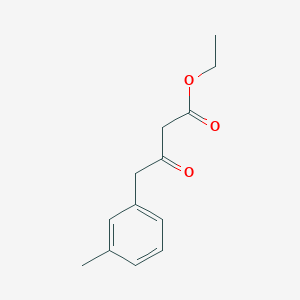
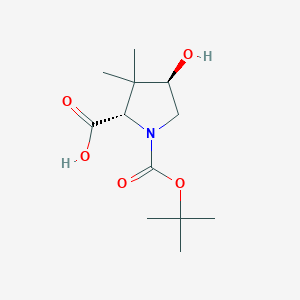
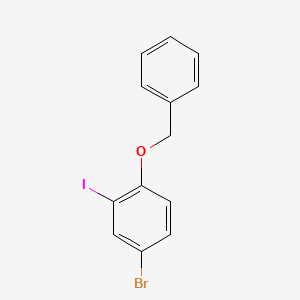
![N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine](/img/structure/B1603765.png)
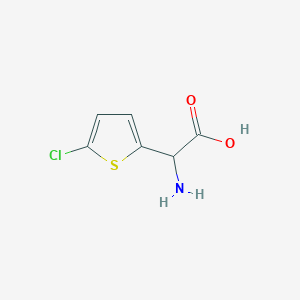


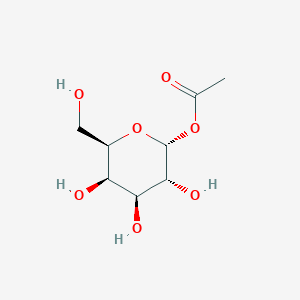

![2-Chlorothieno[3,2-b]pyridin-3-amine](/img/structure/B1603776.png)
